Magnesium fluoride, powder

Optical thin-film coatings Anti-reflection design Refractive index engineering

In thin-film design and DUV optics, substituting MgF₂ inevitably degrades performance-CaF₂ is softer and hygroscopic, while SiO₂ raises the refractive index, narrowing anti-reflection bandwidths. This MgF₂ powder (CAS 7783-40-6) is the standard evaporation source for broad-spectrum AR coatings on glass and fused silica, delivering the lowest durable-coating index (n≈1.38 at 550 nm) and enabling single-layer MgF₂ anti-reflection designs. - Available purity grades from 98% to 99.999% with controlled particle size distributions (e.g., 0.7-1.5 mm coating-grade granules) to match thermal evaporation and sputtering process requirements. - Single-crystal feedstock for VUV/DUV optics transmitting to 120 nm, with Knoop hardness ~415 ensuring cleanroom handling durability that CaF₂ and LiF cannot match. - High-temperature flux for ceramic sintering and metallurgy; melting point 1248-1261°C; stable, non-hygroscopic storage under inert gas with reliable global logistics.

Molecular Formula F2Mg
Molecular Weight 62.302 g/mol
CAS No. 7783-40-6
Cat. No. B1210625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium fluoride, powder
CAS7783-40-6
Synonyms4-((4-chlorophenyl)methyl)-2- (hexahydro-1-methyl-1H-azepin-4-yl)-1(2H)- phthalazinone HCl
4-(p-chlorobenzyl)-2-(N-methylperhydroazepinyl-(4))-1-(2H)-phthalazinone
A 5610
A-5610
Afluon
Allergodil
Astelin
azelastine
azelastine hydrochloride
Azeptin
Corifina
Loxin
Optilast
Optivar
Rhinolast
Vividrin akut Azelastin
Molecular FormulaF2Mg
Molecular Weight62.302 g/mol
Structural Identifiers
SMILES[F-].[F-].[Mg+2]
InChIInChI=1S/2FH.Mg/h2*1H;/q;;+2/p-2
InChIKeyORUIBWPALBXDOA-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium Fluoride Powder Overview


Magnesium fluoride (MgF₂, CAS 7783-40-6) is an inorganic alkaline-earth difluoride with a tetragonal rutile-type crystal structure [1]. In powder form, it serves as a critical precursor for optical thin-film deposition via thermal evaporation or sputtering, as well as a raw material for ceramic processing and flux applications [1][2]. Commercial powder grades are specified by purity (ranging from 98% to 99.999%) and particle size distribution (e.g., 0.7–1.5 mm for coating-quality material) [2]. The compound exhibits low water solubility (Ksp ≈ 7.1 × 10⁻⁹ at 18–25°C) and a high melting point of 1248–1261°C [1][3].

Why MgF2 Powder Cannot Be Substituted


In optical coating and bulk crystal applications, alkaline-earth fluorides (MgF₂, CaF₂, BaF₂) and oxides (SiO₂, MgO) are not freely interchangeable despite belonging to related material classes. Direct substitution of MgF₂ with CaF₂ or BaF₂ alters the refractive index and dispersion characteristics, disrupting the precise interference conditions required for anti-reflection (AR) coating designs [1]. Furthermore, CaF₂ exhibits significantly lower hardness and is hygroscopic, leading to degraded UV performance and surface quality issues during polishing [1][2]. Substituting MgF₂ with SiO₂ in AR coatings increases the refractive index from ~1.38 to ~1.46, narrowing the spectral bandwidth of anti-reflection performance [1]. The unique combination of low refractive index (n ≈ 1.38), high mechanical hardness (Knoop ~415), broad UV–IR transmission (0.12–7.5 μm), and resistance to water-induced degradation makes MgF₂ non-substitutable in applications where these properties must be simultaneously satisfied [1][2].

MgF2 Powder Performance Comparison


Refractive Index Advantage

Magnesium fluoride exhibits a refractive index of approximately 1.38 at 550 nm, which is the lowest among all commonly used dense optical coating materials [1]. In comparison, silicon dioxide (SiO₂) has a refractive index of approximately 1.46–1.47 at 550 nm [2]. Lithium fluoride (LiF) has a lower refractive index of 1.36 but suffers from moisture sensitivity and handling difficulties [1][3]. Calcium fluoride (CaF₂) has a refractive index of approximately 1.40–1.43 in the visible range [1]. This 0.08–0.09 refractive index differential between MgF₂ and SiO₂ is critical for single-layer anti-reflection coatings on glass substrates (n ≈ 1.52), where the ideal AR coating index is √(n_substrate) ≈ 1.23; MgF₂ provides the closest practical match among durable materials [1].

Optical thin-film coatings Anti-reflection design Refractive index engineering

Mechanical Hardness vs. Optical Fluorides

Magnesium fluoride is approximately twice as hard as calcium fluoride (CaF₂), making it the hardest among common alkaline-earth fluoride optical materials . MgF₂ exhibits Knoop hardness of approximately 415 kg/mm², whereas CaF₂ is significantly softer with Knoop hardness around 158–200 kg/mm² [1]. This hardness differential directly impacts surface durability, scratch resistance during handling and cleaning, and the achievable surface quality during polishing. CaF₂ is noted as a 'soft and fragile material' that is particularly prone to fracturing during polishing, making it difficult to achieve tight surface roughness and curvature tolerances [2]. In contrast, MgF₂ is described as a 'rugged, hard material' that polishes well and is resistant to thermal and mechanical shock .

Optical component durability Scratch resistance Polishing quality

Broadband UV-IR Transmission

Magnesium fluoride transmits light from approximately 0.12 μm (120 nm) in the vacuum ultraviolet (VUV) to 7.5 μm in the infrared (IR) [1]. Calcium fluoride (CaF₂) offers a broader IR extension to 9.0–10.0 μm but its UV cutoff is approximately 0.13 μm (130 nm) [2][3]. Lithium fluoride (LiF) provides deeper VUV transmission down to 0.105–0.11 μm but is limited to approximately 7.0 μm in the IR and is highly hygroscopic [2][3]. Barium fluoride (BaF₂) offers the broadest IR transmission to 12–13 μm but has the poorest UV performance and lower hardness [3]. The UV transparency of MgF₂ exceeds that of both BaF₂ and CaF₂ in the deep-UV region, making it the preferred choice for applications requiring VUV/DUV transmission combined with mechanical robustness [1].

UV-VUV optics IR windows Broadband transmission

Environmental Stability and Moisture Resistance

Magnesium fluoride exhibits significantly lower water solubility and superior resistance to moisture-induced degradation compared to other optical fluorides. The solubility product (Ksp) of MgF₂ is 7.1 × 10⁻⁹ at 18–25°C, indicating very low water solubility [1]. While CaF₂ is also water-insoluble, MgF₂ is specifically noted as 'resistant to water' and 'not affected by water' in optical coating applications [2]. In contrast, LiF is hygroscopic and exhibits a solubility product of 1.84 × 10⁻³, making it approximately 260,000 times more soluble than MgF₂ [1]. Most fluoride materials are described as hygroscopic, with prolonged atmospheric exposure degrading UV performance due to water absorption and potential shape changes; however, BaF₂, MgF₂, and SrF₂ are specifically identified as exceptions with good performance, harder surfaces, easier polishability, and near-zero water absorption [2].

Environmental durability Moisture resistance Coating stability

Unique Thermo-Optic Coefficient

Magnesium fluoride is identified as the only material with a negative thermo-optic coefficient (TCN) among common optical coating and bulk materials [1]. This unique property means that the refractive index of MgF₂ decreases as temperature increases, which can be exploited in athermal optical designs to compensate for the positive dn/dT of other materials in multilayer stacks. The dn/dT values for MgF₂ are +2.3 × 10⁻⁶/°C and +1.7 × 10⁻⁶/°C at 0.4 μm (along different crystal axes), with the negative TCN property providing thermal compensation capability not available with CaF₂, BaF₂, or SiO₂ . This property is particularly valuable in high-power laser systems and space optics where thermal fluctuations can cause focus drift and wavefront distortion.

Athermal optical design Thermo-optic coefficient Laser optics

MgF2 Powder Application Scenarios


Anti-Reflection Coatings for Visible and UV Optics

Magnesium fluoride powder is the industry-standard evaporation source material for single-layer anti-reflection coatings on glass, fused silica, and crystalline substrates. With a refractive index of 1.38 at 550 nm—the lowest among durable dense coating materials—MgF₂ provides optimal index matching for substrates with n ≈ 1.5–1.6, maximizing transmission across the visible and near-UV spectrum [1]. The material can be evaporated from tungsten, molybdenum, or tantalum boats at substrate temperatures of 200–300°C, producing films with excellent adhesion and environmental stability [1][2]. Compared to SiO₂ (n = 1.46), MgF₂ coatings provide broader spectral anti-reflection bandwidth and lower residual reflectance [2].

VUV and Deep-UV Optical Components

Single-crystal MgF₂ fabricated from high-purity powder feedstock is the material of choice for VUV/DUV optical windows and lenses operating at wavelengths down to 120 nm (Lyman-alpha). This transmission capability, combined with resistance to radiation-induced color center formation, makes MgF₂ essential for space telescope optics, excimer laser beam delivery (193 nm ArF and 248 nm KrF), and photolithography systems [1][2]. The material's hardness (Knoop ~415) ensures that optical surfaces withstand cleaning and handling in cleanroom environments, while CaF₂ and LiF are either too soft or too hygroscopic for these demanding applications [2][3].

Birefringent Polarization Optics

The positive uniaxial birefringence of single-crystal MgF₂ (Δn ≈ 0.012 at 532–1064 nm) enables its use in UV polarizers, waveplates, and beam displacers [1][2]. Unlike calcite (CaCO₃), which is opaque in the UV, MgF₂ maintains birefringent functionality across its entire 0.12–7.5 μm transmission range, providing polarization control in deep-UV laser systems where few alternative materials exist [1]. The crystal can be oriented along the C-axis to minimize birefringence for window applications or cut off-axis to maximize polarization effects [2].

High-Temperature Flux Applications

Magnesium fluoride powder serves as a high-temperature flux in ceramic sintering, metallurgical slag conditioning, and specialized glass formulations. With a melting point of 1248–1261°C and boiling point of 2260°C, MgF₂ provides a stable fluoride source that lowers melting temperatures of oxide mixtures without introducing the hygroscopic instability associated with LiF or NaF [1][2]. The low water solubility (Ksp = 7.1 × 10⁻⁹) ensures that residual fluoride does not leach during aqueous processing steps, an advantage over more soluble fluoride salts [1].

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